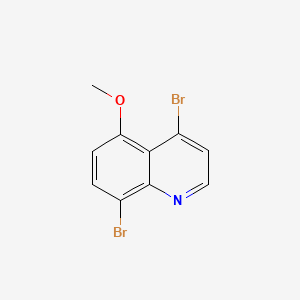

4,8-Dibromo-5-methoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,8-Dibromo-5-methoxyquinoline is a chemical compound with the molecular formula C10H7Br2NO . It has an average mass of 316.977 Da and a monoisotopic mass of 314.889435 Da . This compound is used for research purposes.

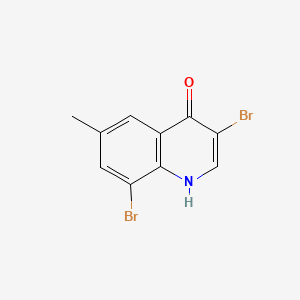

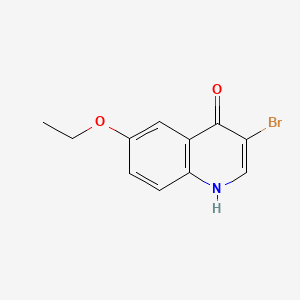

Molecular Structure Analysis

The molecular structure of 4,8-Dibromo-5-methoxyquinoline consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The molecule has two bromine atoms and one methoxy group attached to the quinoline core .Physical And Chemical Properties Analysis

4,8-Dibromo-5-methoxyquinoline has a molecular formula of C10H7Br2NO, an average mass of 316.977 Da, and a monoisotopic mass of 314.889435 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

4,8-Dibromo-5-methoxyquinoline, a compound with potential applications in various scientific research fields, primarily draws interest for its synthesis and potential as a building block in organic chemistry. The regioselective bromination of methoxyquinolines, including 4,8-Dibromo-5-methoxyquinoline, has been explored to achieve polyfunctional brominated derivatives. These methods offer pathways for the functionalization of the quinoline ring, potentially useful in the development of new materials or pharmaceuticals (Çakmak & Ökten, 2017).

Chemosensors and Environmental Applications

An interesting application of related quinoline derivatives involves their use as chemosensors for metal ions, which can be crucial for environmental monitoring and the detection of hazardous substances. For instance, a compound closely related to 4,8-Dibromo-5-methoxyquinoline, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, has been demonstrated to selectively respond to Cd2+ ions, highlighting its potential for monitoring cadmium levels in waste effluent streams and food products (Prodi et al., 2001).

Antimicrobial and Antifungal Applications

The structure of 4,8-Dibromo-5-methoxyquinoline provides a foundation for the synthesis of compounds with antimicrobial and antifungal properties. Research into similar quinoline derivatives has shown promise in this area, with synthesized compounds exhibiting moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This suggests that modifications of the 4,8-Dibromo-5-methoxyquinoline structure could lead to potent antimicrobial agents, supporting the need for further exploration in this direction (Qu et al., 2018).

Photophysical Properties

The photophysical properties of quinoline derivatives, including brominated methoxyquinolines, have been a subject of study due to their potential applications in materials science, particularly in the development of fluorescent markers and optical materials. The synthesis and study of 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines reveal insights into the absorption and fluorescence characteristics of these compounds, suggesting applications in the design of new fluorescent materials (Khoza et al., 2012).

Propriétés

IUPAC Name |

4,8-dibromo-5-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNIBACSXWPDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=NC2=C(C=C1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dibromo-5-methoxyquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)

![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)